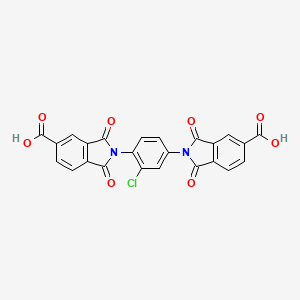
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid
描述
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a heterocyclic organic compound that belongs to the family of isoindoline-1,3-dione derivatives.
作用机制
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid exerts its effects by inhibiting the activity of protein kinase C and casein kinase 1. Protein kinase C is an enzyme that plays a crucial role in cell signaling, proliferation, differentiation, and apoptosis. Casein kinase 1 is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and circadian rhythm. By inhibiting these enzymes, 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid can modulate various cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid can inhibit the growth of cancer cells by inducing apoptosis. 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has also been found to inhibit angiogenesis, which is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis. In addition, 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinase C and casein kinase 1, making it a valuable tool for studying these enzymes' functions. 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid is also relatively easy to synthesize, and its purity can be easily assessed by standard analytical techniques. However, 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid can exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid. One potential area of research is in the development of new drugs targeting protein kinase C and casein kinase 1. 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid's potent inhibitory effects on these enzymes make it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential area of research is in the study of 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid's effects on other cellular processes. 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid's ability to modulate the immune system and inhibit angiogenesis suggests that it may have potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Finally, further research is needed to optimize 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid is a promising compound that has potential applications in various fields of scientific research. Its potent inhibitory effects on protein kinase C and casein kinase 1 make it a valuable tool for studying these enzymes' functions and a potential candidate for the development of new drugs. Further research is needed to explore 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid's potential applications fully and optimize its pharmacokinetic properties.
科学研究应用
1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs. 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid has been found to exhibit potent inhibitory effects on certain enzymes, such as protein kinase C and casein kinase 1, which are involved in various cellular processes. This makes 1,3-dioxo-2-(4-pyridinyl)-5-isoindolinecarboxylic acid a potential candidate for the development of new drugs targeting these enzymes.
属性
IUPAC Name |
1,3-dioxo-2-pyridin-4-ylisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-2-1-8(14(19)20)7-11(10)13(18)16(12)9-3-5-15-6-4-9/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRMJQYHRCQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2-(pyridin-4-yl)-2,3-dihydro-1h-isoindole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-chloro-2-thienyl)methyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B3826306.png)
![6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B3826311.png)
![N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826316.png)

![2,2'-(oxydi-4,1-phenylene)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B3826326.png)


![2,2'-[oxybis(4,1-phenylenecarbonylimino)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826352.png)
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826358.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide](/img/structure/B3826383.png)
![4-nitro-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3826410.png)
![N-(3-nitrophenyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3826413.png)
![5,5'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diisophthalic acid](/img/structure/B3826424.png)
![N-(3-ethynylphenyl)-2-(4-{[(3-ethynylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826425.png)